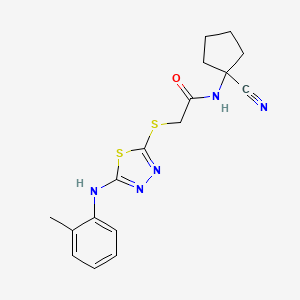
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid is an organoboron compound with the molecular formula C4H7BO4. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted enone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid typically involves the reaction of appropriate boronic acid derivatives with methoxy-substituted enones. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of (3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The enone moiety can participate in Michael addition reactions, allowing the compound to act as an electrophile in various chemical processes .
Comparison with Similar Compounds
(3-Methoxy-3-oxoprop-1-en-2-yl)boronic acid derivatives: These include compounds with different substituents on the enone or boronic acid group.
Other boronic acids: Such as phenylboronic acid and methylboronic acid, which have different functional groups attached to the boronic acid moiety.
Uniqueness: this compound is unique due to its combination of a methoxy-substituted enone and a boronic acid group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form reversible covalent bonds and undergo Michael addition reactions distinguishes it from other boronic acids and enone compounds .
Properties
Molecular Formula |
C4H7BO4 |
|---|---|
Molecular Weight |
129.91 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-en-2-yl)boronic acid |
InChI |
InChI=1S/C4H7BO4/c1-3(5(7)8)4(6)9-2/h7-8H,1H2,2H3 |
InChI Key |
KAUVWUIBVVRMNH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


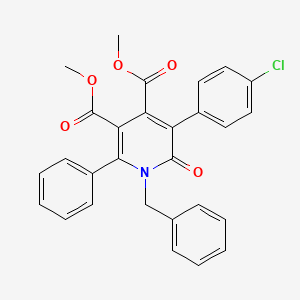
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)
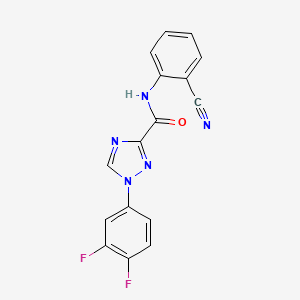
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368942.png)
![1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13368944.png)

![6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13368950.png)

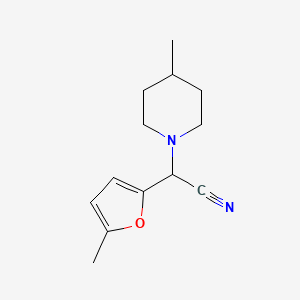
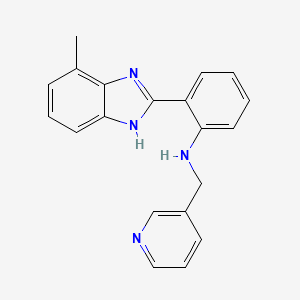
![methyl 3-{5-[2-(4-formyl-1-piperazinyl)-2-adamantyl]-1H-tetraazol-1-yl}-2-thiophenecarboxylate](/img/structure/B13368975.png)
![Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13368983.png)
